molecular formula C18H21NO3 B12925496 6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 55376-45-9

6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12925496
CAS No.: 55376-45-9
M. Wt: 299.4 g/mol
InChI Key: ODYUHUFJYHVWOW-UHFFFAOYSA-N
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Description

6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative Quinolones are a class of synthetic antibiotics known for their broad-spectrum antibacterial activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with cyclohexyl isocyanate, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like esterification, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its cyclohexyl and ethyl substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolone derivatives. These structural differences can influence the compound’s solubility, bioavailability, and spectrum of activity .

Properties

CAS No.

55376-45-9

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

6-cyclohexyl-1-ethyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H21NO3/c1-2-19-11-15(18(21)22)17(20)14-10-13(8-9-16(14)19)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,21,22)

InChI Key

ODYUHUFJYHVWOW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCC3)C(=O)O

Origin of Product

United States

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